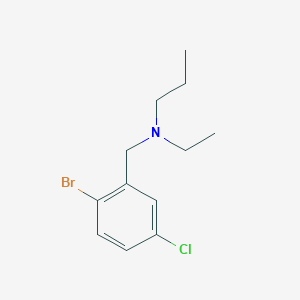
(2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine is an organic compound that belongs to the class of substituted benzylamines. This compound features a benzene ring substituted with bromine and chlorine atoms, along with an ethyl-propyl-amine side chain. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine typically involves multiple steps:
-
Halogenation of Benzylamine: : The starting material, benzylamine, undergoes halogenation to introduce bromine and chlorine atoms at the 2 and 5 positions of the benzene ring. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst or under UV light.
-
Alkylation: : The halogenated benzylamine is then subjected to alkylation to introduce the ethyl and propyl groups. This can be done using ethyl bromide (C2H5Br) and propyl bromide (C3H7Br) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
-
Oxidation and Reduction: : The amine group can be oxidized to form corresponding imines or amides. Reduction reactions can also be performed to modify the side chains or reduce any double bonds present in the structure.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced side-chain derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Substituted benzylamines are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers may explore its efficacy and mechanism of action in various biological assays.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific desired properties.
Mechanism of Action
The mechanism by which (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine exerts its effects depends on its interaction with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit or activate specific enzymes, alter receptor binding, or interfere with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chloro-benzyl)-methyl-amine
- (2-Bromo-5-chloro-benzyl)-ethyl-amine
- (2-Bromo-5-chloro-benzyl)-propyl-amine
Uniqueness
Compared to its analogs, (2-Bromo-5-chloro-benzyl)-ethyl-propyl-amine has a unique combination of substituents that may confer distinct chemical and biological properties. The presence of both ethyl and propyl groups can influence its lipophilicity, reactivity, and interaction with biological targets, potentially making it more effective in certain applications.
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-N-ethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClN/c1-3-7-15(4-2)9-10-8-11(14)5-6-12(10)13/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKZZQGQMORDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
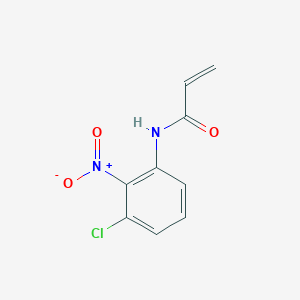
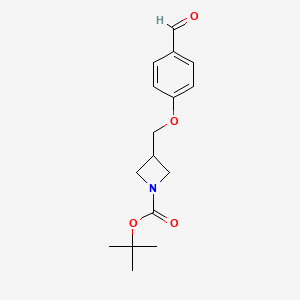
![Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B8123442.png)
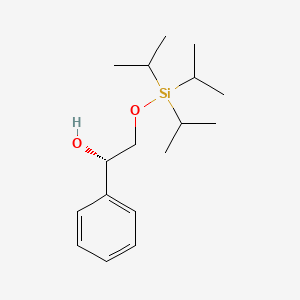
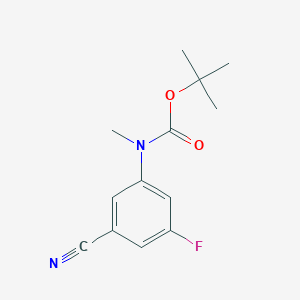
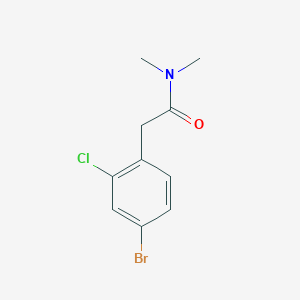
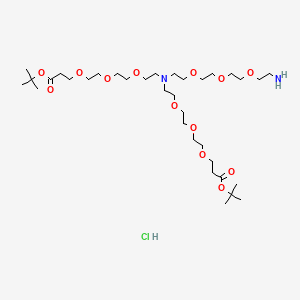
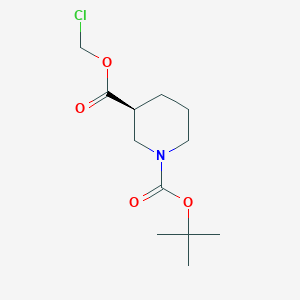
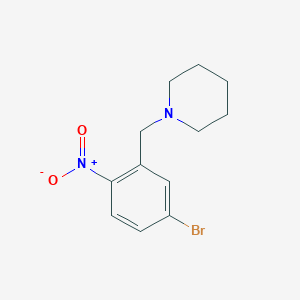
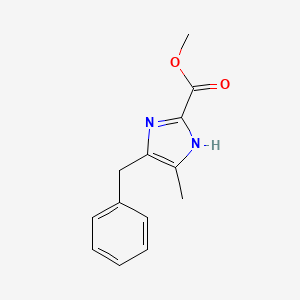
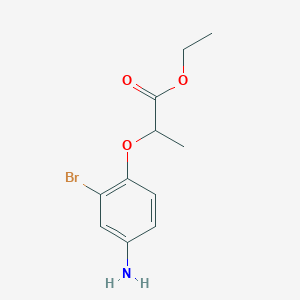
![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carboxylate](/img/structure/B8123507.png)
![[1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123508.png)
![2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B8123517.png)
